![molecular formula C13H15NO2 B060454 3-(Cyclopentyloxy)-4-methoxybenzonitrile CAS No. 159783-16-1](/img/structure/B60454.png)
3-(Cyclopentyloxy)-4-methoxybenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the reaction of hydroxybenzonitriles to form oxyanions, followed by structural modifications through nucleophilic aromatic substitutions or condensation reactions with other organic compounds. For example, cyclopentenone derivatives, which share a structural resemblance, are synthesized through nickel(0)-mediated [3 + 2] cyclization of alkenyl Fischer carbene complexes and internal alkynes, demonstrating the complexity and versatility in synthesizing such molecules (Barluenga et al., 2007).
Molecular Structure Analysis
Crystal structure determinations of similar compounds reveal the intricacies of their molecular configurations. X-ray crystallography is a primary tool for understanding the three-dimensional arrangement of atoms within these compounds, which aids in the analysis of their chemical behavior and reactivity. For instance, the crystal structure of related benzonitrile derivatives has been established, providing insights into their molecular geometry and intermolecular interactions (Moustafa & Girgis, 2007).
Scientific Research Applications
Phosphodiesterase IV Inhibitor Development : Charles et al. (1998) discussed the development of an industrial process for 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, a potent PDE IV type inhibitor. This study focused on scalable reaction conditions for pilot-scale synthesis and improvements for safety, economics, and environmental impact in large-scale production (Charles et al., 1998).
Nucleophilic Aromatic Substitutions : Giannopoulos et al. (2000) explored tele nucleophilic aromatic substitutions in various benzonitrile compounds, including 3-trichloromethylbenzonitrile, leading to different benzonitrile derivatives. This research contributes to the understanding of aromatic substitution reactions in synthetic chemistry (Giannopoulos et al., 2000).
Activation of CN Triple Bond in Benzonitriles : Lausarot et al. (1986) studied the reactions of Ru3(CO)12 with substituted benzonitriles, including p-methoxybenzonitrile, under various conditions. This research provides insights into the activation of CN bonds in benzonitriles and their potential applications in coordination chemistry (Lausarot et al., 1986).
Electrochemical Applications : Fabre et al. (1997) investigated the anodic substitution of an electronic conducting polymer, specifically the cyanation of poly[(1,4-dimethoxybenzene)-co-(3-methylthiophene)]. This study contributes to the field of electrochemistry and polymer science (Fabre et al., 1997).
Dye-Sensitized Solar Cells : Prakasam et al. (2013) conducted DFT studies on the electronic structures of 4-methoxybenzonitrile dye for dye-sensitized solar cells. This research contributes to the development of efficient solar cell technologies (Prakasam et al., 2013).
Thermodynamic Functions in Spectroscopy : Goel and Agarwal (1982) examined the infrared absorption and Raman spectra of 3- and 4-methoxy benzonitriles. They proposed assignments for fundamental frequencies and computed thermodynamic functions, contributing to the field of molecular spectroscopy (Goel & Agarwal, 1982).
Future Directions
The development of Phosphodiesterase-4 inhibitors, such as 3-(Cyclopentyloxy)-4-methoxybenzonitrile, has been a topic of interest in recent years . These compounds have potential applications in the treatment of various diseases, such as chronic obstructive pulmonary disease. Future research will likely focus on optimizing the synthesis process, understanding the mechanism of action, and exploring potential applications .
Mechanism of Action
Target of Action
The primary targets of 3-(Cyclopentyloxy)-4-methoxybenzonitrile are the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and 4D . These enzymes play a crucial role in cellular signal transduction pathways. They regulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline, which cannot pass through the cell membrane.
Mode of Action
This compound acts as an inhibitor of the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and 4D . By inhibiting these enzymes, it prevents the breakdown of cAMP, thereby increasing the concentration of cAMP within cells. This leads to a variety of downstream effects, depending on the specific cell type and the signaling pathways that are activated.
Biochemical Pathways
The increase in cAMP levels affects multiple biochemical pathways. cAMP is a second messenger, involved in the regulation of glycogen, sugar, and lipid metabolism. It activates protein kinase A (PKA), leading to phosphorylation of various proteins, altering their activity and thereby the metabolic pathways they regulate .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining the concentration of the drug in the body over time .
Result of Action
The increase in intracellular cAMP levels due to the action of this compound can have various effects at the molecular and cellular level. These effects depend on the specific cell type and the signaling pathways that are activated. For instance, in some cells, increased cAMP levels can lead to changes in gene expression, cell growth, and differentiation .
properties
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBXUQZYMCKLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381395 | |
Record name | 3-(Cyclopentyloxy)-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159783-16-1 | |
Record name | 3-(Cyclopentyloxy)-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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